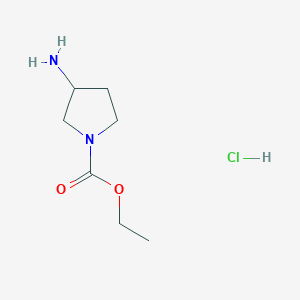
2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline
Übersicht
Beschreibung
2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core substituted with chloro, methoxy, and piperazinyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6,7-dimethoxyquinazoline.
Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting 2-chloro-6,7-dimethoxyquinazoline with piperazine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to different quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an alpha-adrenoceptor antagonist, which can be useful in treating hypertension and other cardiovascular diseases.
Pharmacology: The compound is explored for its potential therapeutic effects, including antihypertensive and antipsychotic activities.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound is used in the synthesis of other pharmacologically active molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Similar structure but with an amino group instead of a piperazinyl group.
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Similar structure with variations in the substitution pattern.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains an additional chloro group.
Uniqueness
2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the piperazinyl group enhances its binding affinity to alpha-adrenoceptors, making it a potent antagonist .
Eigenschaften
IUPAC Name |
2-chloro-6,7-dimethoxy-4-piperazin-1-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(15)18-13(9)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBHANZNNLJYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N3CCNCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430230.png)



![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate](/img/structure/B1430239.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1430241.png)


![5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole](/img/structure/B1430244.png)



![[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine](/img/structure/B1430251.png)

